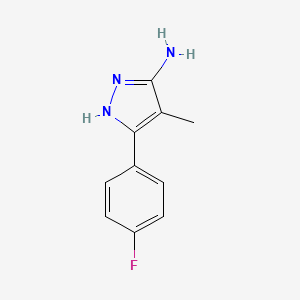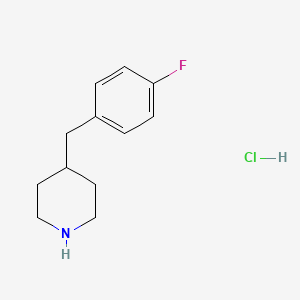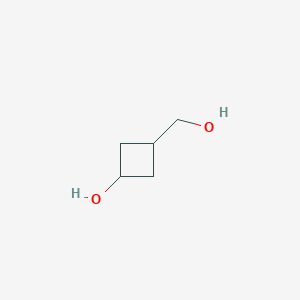
3-(Hydroxymethyl)cyclobutanol
Overview
Description
3-(Hydroxymethyl)cyclobutanol is a chemical compound with the CAS Number: 1245647-03-3 . It has a molecular weight of 102.13 and its IUPAC name is 3-(hydroxymethyl)cyclobutanol . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)cyclobutanol is 1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 . This indicates that the molecule consists of a cyclobutanol ring with a hydroxymethyl group attached.Physical And Chemical Properties Analysis
3-(Hydroxymethyl)cyclobutanol is a colorless to yellow liquid .Scientific Research Applications
Synthesis of Biologically Active Compounds
3-(Hydroxymethyl)cyclobutanol has been utilized in the synthesis of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives. These compounds have been converted into corresponding γ-lactones, which are potential precursors for various biologically active compounds. This synthesis involves a series of reactions including cyclobutane ring formation, dioxanone ring cleavage, and reduction, followed by lipase-catalyzed kinetic resolution (Sato, Ohuchi, Abe, & Kaneko, 1992).
Formation of Substituted Pyrones
Another application is in the formation of substituted pyrones, specifically 3,4-dimethyl-2-pyrones. This process involves [2+2] cycloaddition and acidic hydrolysis of cyclobutanols, leading to the formation of compounds with potential applications in various chemical syntheses (Jung & Novack, 2005).
Development of Antiviral Agents
Cyclobutanols, including 3-(Hydroxymethyl)cyclobutanol derivatives, have been investigated for their antiviral activity. They have shown effectiveness against viruses like herpes simplex and varicella-zoster, partly due to their phosphorylation by virus-induced thymidine kinase (Maruyama et al., 1993).
Carbon-Carbon Bond Formation and Cleavage
These compounds also find applications in reactions involving carbon-carbon bond formation and cleavage. For instance, they react with aryl bromides in the presence of palladium catalysts to form arylated benzolactones, a process important in organic synthesis and potentially in pharmaceutical development (Matsuda, Shigeno, & Murakami, 2008).
Development of Antibacterial Agents
The unusual cyclobutanol containing dipeptide derivatives have been synthesized and shown to possess enhanced antibacterial activity against certain organisms. These compounds act potentially as “suicide substrates” for key enzymes in bacterial metabolism, presenting a novel approach to antibacterial drug design (Baldwin et al., 1986).
Oxidative Ring Expansion
Cyclobutanols, including 3-(Hydroxymethyl)cyclobutanol, undergo oxidative ring expansion to form functionalized 1,2-dioxanes. This process is significant for creating novel molecular structures that might have applications in various fields of chemistry (López et al., 2020).
Synthesis of Histamine H3 Receptor Ligands
3-(Hydroxymethyl)cyclobutanol derivatives have been used in the synthesis of novel histamine H3 receptor ligands. These compounds show significant potential in medicinal chemistry, especially for conditions related to the central nervous system (Wijtmans et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that the compound can cause skin irritation and respiratory irritation , suggesting that it may interact with skin cells and respiratory tract cells.
Mode of Action
It’s known that the compound can cause skin and respiratory irritation , which suggests that it may interact with cellular components in these tissues, leading to an inflammatory response.
Biochemical Pathways
Given its potential to cause skin and respiratory irritation , it’s likely that it impacts pathways related to inflammation and immune response.
Result of Action
It’s known to cause skin and respiratory irritation , which suggests that it may lead to inflammation and immune response at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethyl)cyclobutanol. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it’s advised to avoid letting the chemical enter drains, indicating that it may have environmental implications .
properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHATZVMHVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554949 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)cyclobutanol | |
CAS RN |
112623-19-5, 1245647-03-3 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




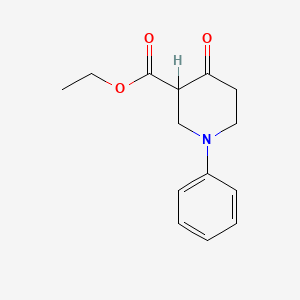
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)
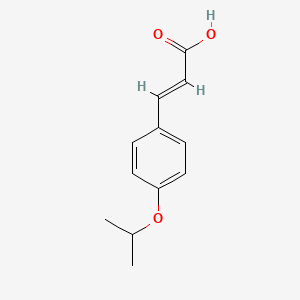
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)
![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)
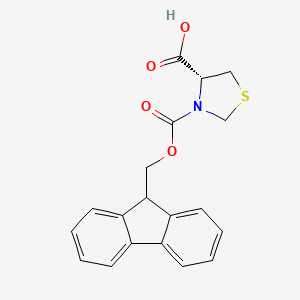
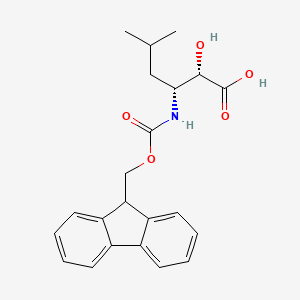
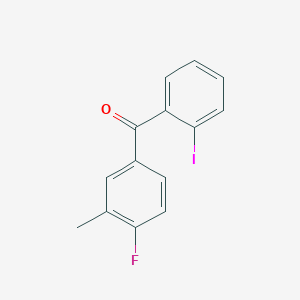
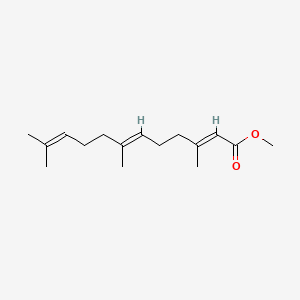
![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)
